2-Bromo-6-fluoro-3-hydroxyphenylboronic acid
Overview
Description
2-Bromo-6-fluoro-3-hydroxyphenylboronic acid is a versatile organoboron compound characterized by the presence of bromine, fluorine, and hydroxyl groups on a phenyl ring, along with a boronic acid functional group. This compound is of significant interest in organic synthesis due to its utility in various chemical reactions, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-fluoro-3-hydroxyphenylboronic acid typically involves the halogenation of phenylboronic acid derivatives followed by selective functional group modifications. One common method is the bromination of 2-fluoro-3-hydroxyphenylboronic acid using bromine in the presence of a suitable catalyst.
Industrial Production Methods: On an industrial scale, the compound is produced through optimized reaction conditions to ensure high yield and purity. This involves the use of continuous flow reactors and advanced purification techniques to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-fluoro-3-hydroxyphenylboronic acid undergoes various types of reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters.
Reduction: The bromine atom can be reduced to form bromide ions.
Substitution: The fluorine and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.
Major Products Formed:
Boronic Esters: Formed through oxidation reactions.
Bromide Ions: Resulting from reduction reactions.
Substituted Derivatives: Produced through nucleophilic substitution reactions.
Scientific Research Applications
2-Bromo-6-fluoro-3-hydroxyphenylboronic acid is widely used in scientific research due to its unique properties:
Chemistry: It serves as a key reagent in Suzuki–Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology: The compound is used in the development of fluorescent probes for biological imaging.
Medicine: It is explored for its potential in drug discovery and development, particularly in the design of boronic acid-based inhibitors.
Industry: Its applications extend to material science, where it is used in the synthesis of advanced polymers and coatings.
Mechanism of Action
The mechanism by which 2-Bromo-6-fluoro-3-hydroxyphenylboronic acid exerts its effects involves its interaction with various molecular targets and pathways:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles.
Pathways: It participates in cross-coupling reactions, where it facilitates the formation of biaryl compounds through palladium-catalyzed processes.
Comparison with Similar Compounds
2-Bromo-6-fluoro-3-hydroxyphenylboronic acid is compared with other similar compounds to highlight its uniqueness:
2-Fluoro-3-hydroxyphenylboronic acid: Lacks the bromine atom, resulting in different reactivity and applications.
6-Bromo-2-fluoro-3-hydroxyphenylboronic acid: Similar structure but with different positions of halogen atoms, leading to variations in chemical behavior.
(2-Fluoro-6-hydroxyphenyl)boronic acid: Another positional isomer with distinct properties and uses.
Properties
IUPAC Name |
(2-bromo-6-fluoro-3-hydroxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrFO3/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2,10-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGMWHVMPASBMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Br)O)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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